2-chloro-1-(1,4-dioxan-2-yl)ethan-1-one
Description
2-Chloro-1-(1,4-dioxan-2-yl)ethan-1-one is a chlorinated ketone derivative featuring a 1,4-dioxane ring fused to an ethanone backbone. This compound is of interest in synthetic organic chemistry as a building block for pharmaceuticals, agrochemicals, and functional materials .
Properties
CAS No. |
1536142-58-1 |
|---|---|
Molecular Formula |
C6H9ClO3 |
Molecular Weight |
164.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-(1,4-dioxan-2-yl)ethan-1-one typically involves the reaction of 1,4-dioxane with chloroacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-chloro-1-(1,4-dioxan-2-yl)ethan-1-one undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic substitution: Substituted dioxane derivatives.
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Scientific Research Applications
2-chloro-1-(1,4-dioxan-2-yl)ethan-1-one is utilized in various scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-1-(1,4-dioxan-2-yl)ethan-1-one involves its interaction with nucleophilic sites in biological molecules. The chloro group acts as an electrophile, facilitating the formation of covalent bonds with nucleophiles such as amino acids in proteins. This interaction can inhibit enzyme activity or alter protein function, making it useful in biochemical studies .
Comparison with Similar Compounds
Heterocyclic Ring Variations
Notes:
Aromatic vs. Aliphatic Substituents
Notes:
Reactivity in Nucleophilic Substitutions
The β-chlorine in 2-chloroethanone derivatives acts as a leaving group, enabling reactions with nucleophiles (e.g., amines, thiols):
- 2-Chloro-1-(4-substituted phenyl)ethan-1-one: Reacts with thiourea to form 2-amino-4-phenylthiazoles, a class of antimicrobial agents .
- 2-Chloro-1-(piperazin-1-yl)ethan-1-one : Forms piperazine-carbamate hybrids via nucleophilic displacement, relevant to neuroinflammatory drug development .
- This compound : Expected to undergo similar substitutions, but the dioxane ring may sterically hinder reactions compared to planar aromatic analogs .
Physical Data
Notes:
- The dioxane derivative’s solubility in polar solvents (e.g., DMSO, methanol) is inferred from its structural features .
- Aromatic analogs exhibit higher melting points due to crystalline packing facilitated by planar structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
